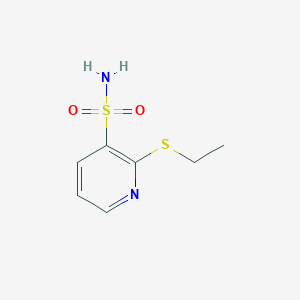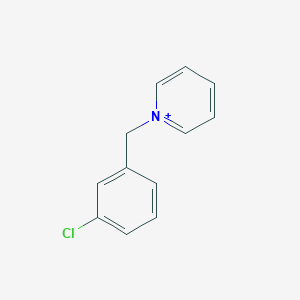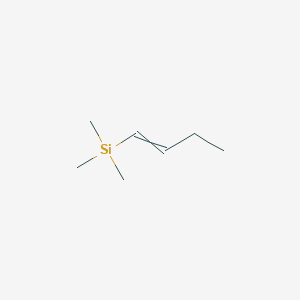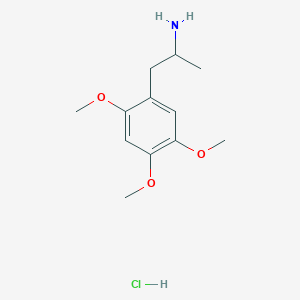
3-Naphthalen-1-ylmethylene-3H-isobenzofuran-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Naphthalen-1-ylmethylene-3H-isobenzofuran-1-one, also known as NBFI, is a synthetic compound that has gained attention in the scientific community due to its potential applications in various fields. NBFI is a fluorescent dye that has been used in biochemical and physiological research, as well as in the development of new technologies for lab experiments. In
Scientific Research Applications
3-Naphthalen-1-ylmethylene-3H-isobenzofuran-1-one has been used in various scientific research applications, including fluorescence microscopy, flow cytometry, and protein labeling. 3-Naphthalen-1-ylmethylene-3H-isobenzofuran-1-one is a useful tool for visualizing cellular structures and processes, such as the localization of proteins and the movement of organelles. 3-Naphthalen-1-ylmethylene-3H-isobenzofuran-1-one has also been used to label proteins for biochemical assays and to study protein-protein interactions.
Mechanism of Action
3-Naphthalen-1-ylmethylene-3H-isobenzofuran-1-one is a fluorescent dye that works by absorbing light at a specific wavelength and emitting light at a longer wavelength. The mechanism of action of 3-Naphthalen-1-ylmethylene-3H-isobenzofuran-1-one is based on the principle of fluorescence resonance energy transfer (FRET), which involves the transfer of energy from a donor molecule to an acceptor molecule. 3-Naphthalen-1-ylmethylene-3H-isobenzofuran-1-one acts as a donor molecule, and its fluorescence can be used to monitor the proximity and interaction of other molecules.
Biochemical and Physiological Effects
3-Naphthalen-1-ylmethylene-3H-isobenzofuran-1-one has been shown to have minimal toxicity and does not interfere with cellular processes or protein function. 3-Naphthalen-1-ylmethylene-3H-isobenzofuran-1-one has been used to label proteins in live cells and has been shown to have minimal effects on cell viability or function. 3-Naphthalen-1-ylmethylene-3H-isobenzofuran-1-one has also been used to study the dynamics of cellular processes, such as the movement of vesicles and the trafficking of proteins.
Advantages and Limitations for Lab Experiments
3-Naphthalen-1-ylmethylene-3H-isobenzofuran-1-one has several advantages for lab experiments, such as its high sensitivity, photostability, and compatibility with a variety of biological samples. 3-Naphthalen-1-ylmethylene-3H-isobenzofuran-1-one is also relatively easy to use and can be incorporated into existing experimental protocols. However, 3-Naphthalen-1-ylmethylene-3H-isobenzofuran-1-one has some limitations, such as its limited spectral range and its potential for non-specific binding to cellular components.
Future Directions
There are several directions for future research on 3-Naphthalen-1-ylmethylene-3H-isobenzofuran-1-one, including the development of new synthetic methods for 3-Naphthalen-1-ylmethylene-3H-isobenzofuran-1-one derivatives with improved properties, such as increased sensitivity and specificity. 3-Naphthalen-1-ylmethylene-3H-isobenzofuran-1-one could also be used in new applications, such as in the development of biosensors for detecting specific molecules or in the study of cellular signaling pathways. Additionally, 3-Naphthalen-1-ylmethylene-3H-isobenzofuran-1-one could be used in combination with other fluorescent dyes to study complex cellular processes or to visualize multiple proteins simultaneously.
Conclusion
In conclusion, 3-Naphthalen-1-ylmethylene-3H-isobenzofuran-1-one is a synthetic compound that has gained attention in the scientific community due to its potential applications in various fields. 3-Naphthalen-1-ylmethylene-3H-isobenzofuran-1-one has been used in biochemical and physiological research, as well as in the development of new technologies for lab experiments. 3-Naphthalen-1-ylmethylene-3H-isobenzofuran-1-one is a useful tool for visualizing cellular structures and processes, labeling proteins, and studying protein-protein interactions. While 3-Naphthalen-1-ylmethylene-3H-isobenzofuran-1-one has some limitations, its advantages make it a valuable tool for scientific research. Future research on 3-Naphthalen-1-ylmethylene-3H-isobenzofuran-1-one could lead to new applications and improved properties for this compound.
Synthesis Methods
The synthesis of 3-Naphthalen-1-ylmethylene-3H-isobenzofuran-1-one involves a multistep process that begins with the condensation of naphthalene-1-carbaldehyde and phthalic anhydride to form 3-naphthalen-1-ylisobenzofuran-1-one. This intermediate is then reacted with formaldehyde and a basic catalyst to form 3-Naphthalen-1-ylmethylene-3H-isobenzofuran-1-one. The yield of 3-Naphthalen-1-ylmethylene-3H-isobenzofuran-1-one can be improved by optimizing the reaction conditions, such as the reaction time, temperature, and solvent.
properties
Molecular Formula |
C19H12O2 |
|---|---|
Molecular Weight |
272.3 g/mol |
IUPAC Name |
(3Z)-3-(naphthalen-1-ylmethylidene)-2-benzofuran-1-one |
InChI |
InChI=1S/C19H12O2/c20-19-17-11-4-3-10-16(17)18(21-19)12-14-8-5-7-13-6-1-2-9-15(13)14/h1-12H/b18-12- |
InChI Key |
JRLHCXITJGWLCS-PDGQHHTCSA-N |
Isomeric SMILES |
C1=CC=C2C(=C1)C=CC=C2/C=C\3/C4=CC=CC=C4C(=O)O3 |
SMILES |
C1=CC=C2C(=C1)C=CC=C2C=C3C4=CC=CC=C4C(=O)O3 |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2C=C3C4=CC=CC=C4C(=O)O3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-[5-(Fluoromethyl)-4-hydroxyoxolan-2-yl]-5-methylpyrimidine-2,4-dione](/img/structure/B231650.png)



![1-(2-pyridinyl)-1H-pyrido[2,3-b][1,4]thiazin-2(3H)-one](/img/structure/B231665.png)




![Methyl 3-[(cyanoacetyl)amino]-4-methyl-2-thiophenecarboxylate](/img/structure/B231682.png)
![4-chloro-N-[(pyridin-3-ylmethyl)carbamothioyl]benzamide](/img/structure/B231688.png)


![4-chloro-N-[(6-methylpyridin-2-yl)carbamothioyl]benzamide](/img/structure/B231698.png)